
9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide, also known as BMK-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research.
Wirkmechanismus
9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It does so by activating the caspase cascade, a series of proteases that are involved in the regulation of apoptosis. 9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide has been shown to exhibit low toxicity in normal cells, indicating its potential as a selective anticancer agent. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. 9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide has also been shown to modulate the expression of various genes involved in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide has several advantages for lab experiments, including its potent anticancer activity, low toxicity in normal cells, and ability to inhibit cancer stem cells. However, its synthesis method is complex and may require specialized equipment and expertise. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo.
Zukünftige Richtungen
There are several future directions for 9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide research, including:
1. Investigating its potential as a combination therapy with other anticancer agents.
2. Exploring its potential as an anti-inflammatory agent in various inflammatory diseases.
3. Studying its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety.
4. Investigating its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
5. Developing more efficient and scalable synthesis methods for 9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide.
In conclusion, 9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a promising synthetic compound with potential applications in cancer research and other diseases. Its potent anticancer activity, low toxicity in normal cells, and ability to inhibit cancer stem cells make it an attractive candidate for further research. However, more studies are needed to determine its efficacy and safety in vivo, as well as to develop more efficient synthesis methods.
Synthesemethoden
9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide can be synthesized through a multistep process involving the condensation of 2-amino-6-chloropurine with 4-methylphenylboronic acid, followed by the reaction of the resulting compound with 2,3-dihydroxybenzaldehyde. The final step involves the reaction of the resulting compound with ethyl oxalyl chloride to yield 9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide.
Wissenschaftliche Forschungsanwendungen
9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis. 9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide has also been investigated for its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c1-10-2-4-11(5-3-10)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)12-6-7-13-14(8-12)29-9-28-13/h2-8H,9H2,1H3,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSPRWJKPDYQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(diethylamino)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2615808.png)
![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2615810.png)
![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide](/img/structure/B2615811.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2615814.png)
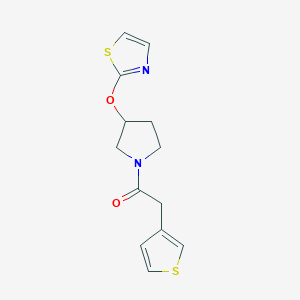
![6-Acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2615816.png)
![(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2615817.png)
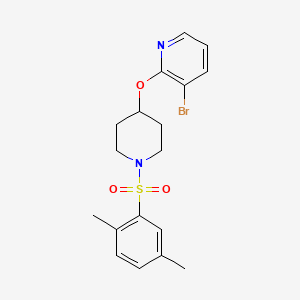
![4-methoxy-2,5-dimethyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2615821.png)
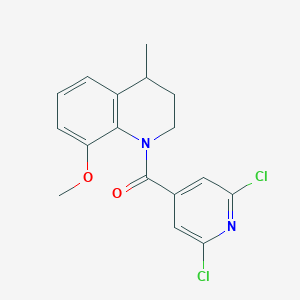
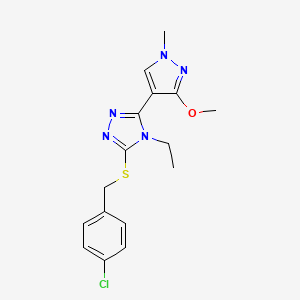
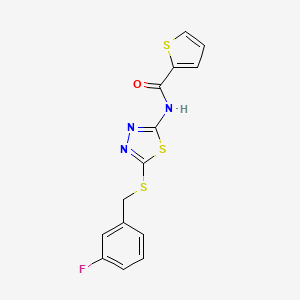
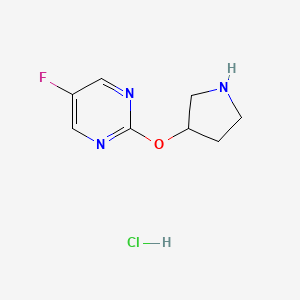
![3,5-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2615831.png)